
2-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions to form the tetrahydroisoquinoline core . The reaction conditions often include the use of hydrochloric acid at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: N-bromosuccinimide (NBS), radical initiators.
Major Products:
Oxidation: Nitrones.
Reduction: Dihydro derivatives.
Substitution: Benzylic halides.
Scientific Research Applications
Dopaminergic Activity
Research indicates that derivatives of tetrahydroisoquinolines, including 2-benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline, exhibit notable dopaminergic activity. Studies have shown that these compounds can increase the extracellular concentration of dopamine in the rat striatum . This dopaminergic effect is significant as it suggests potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia.
Neuroprotective Effects
Further investigations into related compounds have demonstrated their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. These activities are crucial for neuroprotection and cognitive enhancement. For instance, certain derivatives have shown promising results in reducing immobility time in forced swim tests, indicating antidepressant-like effects . The inhibition of MAO-B and BuChE points towards their potential use in treating neurodegenerative diseases complicated by depression.
Study on Binding Affinities
A study conducted on halogenated 1-benzyl-7-chloro-6-hydroxy-tetrahydroisoquinolines explored their binding affinities for dopamine receptors (D1 and D2). The synthesized compounds were tested for their ability to displace specific ligands from their binding sites in rat striatal membranes. The results indicated that compounds with hydroxyl substitutions exhibited significantly higher affinities compared to their non-hydroxylated counterparts . This finding underscores the importance of structural modifications in enhancing biological activity.
Synthesis of Multi-target Ligands
Another research effort focused on synthesizing multi-target-directed ligands (MTDLs) based on benzothiazole–isoquinoline derivatives. These compounds were evaluated for their inhibitory potency against MAO and ChE. Among the synthesized compounds, some displayed excellent activity against MAO-B and BuChE while maintaining low cytotoxicity levels . This highlights the versatility of tetrahydroisoquinoline derivatives in drug design aimed at addressing complex neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives:
Biological Activity
2-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline (BTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BTHIQ, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines are a class of alkaloids that exhibit a wide range of biological properties, including neuroprotective, anti-cancer, and anti-inflammatory effects. The structural modifications of THIQs significantly influence their pharmacological profiles. BTHIQ specifically has been studied for its affinity towards dopamine receptors and its potential as an anti-cancer agent.
1. Dopamine Receptor Affinity
BTHIQ has shown notable affinity for dopamine receptors, particularly D1-like and D2-like receptors. Research indicates that halogenation at the benzyl position enhances binding affinity. For instance, studies have demonstrated that compounds similar to BTHIQ can effectively displace selective ligands from their binding sites in striatal membranes, although they may not inhibit dopamine uptake in synaptosomes .
Table 1: Binding Affinities of BTHIQ Analogues
Compound | Receptor Type | Ki Value (nM) |
---|---|---|
BTHIQ | D1 | 50 |
1-benzyl-7-chloro | D2 | 45 |
20-bromobenzyl | D1 | 25 |
2. Anti-Cancer Properties
BTHIQ derivatives have been evaluated for their anti-cancer activities. In vitro studies have shown that certain THIQ analogues can inhibit KRas signaling pathways in various cancer cell lines. For example, compounds derived from BTHIQ displayed IC50 values ranging from 0.9 to 10.7 μM against KRas inhibition .
Case Study: Anti-Cancer Activity Evaluation
In a study assessing the efficacy of BTHIQ analogues against colon cancer cell lines:
- Cell Lines Tested : Colo320, DLD-1, HCT116
- Concentrations Used : 0.2 μM, 2.0 μM, and 20 μM
- Results : Compounds GM-3-16 and GM-3-18 demonstrated significant activity with IC50 values between 1.6 to 2.6 μM.
3. Neuroprotective Effects
The neuroprotective potential of BTHIQ has also been explored in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests possible therapeutic benefits in conditions like Parkinson's disease and Alzheimer's disease .
Structure-Activity Relationship (SAR)
The SAR studies of BTHIQ indicate that modifications at the C7 position significantly impact biological activity. Compounds with hydroxyl groups at this position generally exhibit higher affinities for dopamine receptors compared to their methoxy counterparts .
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Hydroxyl at C7 | Increased receptor affinity |
Methoxy at C7 | Decreased receptor affinity |
Properties
CAS No. |
1194375-64-8 |
---|---|
Molecular Formula |
C16H16ClN |
Molecular Weight |
257.76 g/mol |
IUPAC Name |
2-benzyl-7-chloro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H16ClN/c17-16-7-6-14-8-9-18(12-15(14)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |
InChI Key |
WSXLDAUCKLFHHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.